An In-depth Technical Guide to 4-Bromobenzo[d]isoxazole: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4-Bromobenzo[d]isoxazole: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, heterocyclic scaffolds play a central role, offering three-dimensional complexity and diverse pharmacophoric features. 4-Bromobenzo[d]isoxazole has emerged as a particularly valuable intermediate, providing a robust platform for the synthesis of a wide array of complex molecules. The presence of a bromine atom on the benzisoxazole core offers a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Bromobenzo[d]isoxazole, with a focus on its utility in drug discovery and development.
Core Properties of 4-Bromobenzo[d]isoxazole
CAS Number: 1126848-34-7[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | -20°C | [1] |
| Boiling Point (estimated for 4-Bromobenzo[d]oxazole) | 251 °C | [4] |
| Melting Point (estimated for 4-Bromoisoxazole) | 38-43 °C |
Synthesis of 4-Bromobenzo[d]isoxazole: A Mechanistic Approach
The synthesis of 4-Bromobenzo[d]isoxazole typically proceeds through the intramolecular cyclization of an appropriately substituted aromatic precursor. A plausible and widely applicable synthetic strategy is adapted from the synthesis of analogous 4-halobenzo[d]isoxazoles.[5] This approach leverages a multi-step sequence involving the formation of an oxime, followed by halogenation and a final base-mediated intramolecular cyclization.
The logical workflow for the synthesis can be visualized as follows:
Caption: Synthetic workflow for 4-Bromobenzo[d]isoxazole.
Detailed Experimental Protocol (Representative)
The following protocol is a representative example adapted from the synthesis of similar halogenated benzo[d]isoxazoles and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde Oxime
-
Dissolve 2-bromo-6-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium hydroxide or sodium carbonate (1.2 equivalents) in water.
-
Slowly add the aqueous hydroxylamine solution to the stirred solution of 2-bromo-6-fluorobenzaldehyde at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromo-6-fluorobenzaldehyde oxime.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 4-Bromobenzo[d]isoxazole (Intramolecular Cyclization)
-
To a solution of 2-bromo-6-fluorobenzaldehyde oxime (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 2-3 equivalents).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-120°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-Bromobenzo[d]isoxazole.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Bromobenzo[d]isoxazole is primarily centered around the reactivity of the carbon-bromine bond. This functionality serves as a versatile anchor for the introduction of a wide range of molecular fragments through transition metal-catalyzed cross-coupling reactions. This capability is instrumental in generating libraries of structurally diverse compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the benzo[d]isoxazole ring is highly amenable to various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are foundational for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura coupling is one of the most widely employed methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[6][7][8] The reaction of 4-Bromobenzo[d]isoxazole with a variety of boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The versatility of the Suzuki-Miyaura coupling enables the rapid generation of analog libraries, which is a cornerstone of the lead optimization phase in drug discovery.[6] This allows medicinal chemists to systematically probe the chemical space around the benzo[d]isoxazole scaffold to enhance potency, selectivity, and pharmacokinetic properties.
The Benzo[d]isoxazole Scaffold in Medicinal Chemistry
The benzo[d]isoxazole core is a privileged scaffold found in numerous biologically active compounds and approved drugs.[9] Its unique electronic and steric properties can impart favorable drug-like characteristics to a molecule. The incorporation of the isoxazole ring can lead to improved physicochemical properties and a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[9]
The ability to functionalize the 4-position of the benzo[d]isoxazole ring system via intermediates like 4-Bromobenzo[d]isoxazole provides a powerful strategy for the development of novel therapeutic agents targeting a variety of diseases.
Safety and Handling
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.[3]
Conclusion
4-Bromobenzo[d]isoxazole is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to access a wide range of complex molecular architectures. The strategic incorporation of the benzo[d]isoxazole scaffold, facilitated by intermediates like its 4-bromo derivative, continues to be a fruitful avenue for the discovery of new and improved therapeutic agents. This technical guide provides a foundational understanding of this important compound, empowering researchers and drug development professionals to leverage its full potential in their scientific endeavors.
References
-
American Elements. 4-Bromo-3-chlorobenzo[d]isoxazole | CAS 1260751-76-5. Available from: [Link]
-
Martinez-Botella, Gabriel, et al. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." PMC, 2020. Available from: [Link]
-
Synthonix, Inc. 1126848-34-7 | 4-Bromobenzo[d]isoxazole. Available from: [Link]
-
Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. 2016. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with.... Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. 2025. Available from: [Link]
-
PubChem. 4-Bromoisoxazole. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
ResearchGate. (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][10]thiadiazole). 2025. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC, 2025. Available from: [Link]
-
American Elements. 4-Bromo-3-methylbenzo[d]isoxazole | CAS 1367947-42-9. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 2024. Available from: [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Synthonix, Inc > 1126848-34-7 | 4-Bromobenzo[d]isoxazole [synthonix.com]
- 3. 4-Bromobenzo[d]oxazole | 217326-65-3 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
